Cas no 2227805-38-9 ((1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol)
(1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol
- 2227805-38-9
- (1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol
- EN300-1955494
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- Inchi: 1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(20)9-19/h1-8,14,20H,9,19H2/t14-/m0/s1
- InChI Key: PCIOTJVUEOMEKT-AWEZNQCLSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC=CC=1[C@H](CN)O)(F)F
Computed Properties
- Exact Mass: 281.10274856g/mol
- Monoisotopic Mass: 281.10274856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.2Ų
(1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955494-0.05g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-0.1g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-0.25g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-0.5g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-1.0g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1955494-2.5g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-5.0g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1955494-10.0g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1955494-1g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1955494-5g |
(1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol |
2227805-38-9 | 5g |
$4517.0 | 2023-09-17 |
(1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (1R)-2-amino-1-{2-4-(trifluoromethyl)phenylphenyl}ethan-1-ol
Compound CAS No. 2227805-38-9: (1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol
The compound CAS No. 2227805-38-9, also known as (1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in its molecular structure. The molecule's chiral center at the (1R) configuration adds to its stereochemical complexity, making it a subject of interest in asymmetric synthesis and pharmacological studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as enantioselective catalysis and transition metal-mediated coupling reactions. The incorporation of a trifluoromethyl group (-CF₃) at the para position of one of the phenyl rings introduces unique electronic and steric properties to the molecule. This substitution pattern not only enhances the compound's stability but also imparts bioactivity, making it a promising candidate for drug discovery programs targeting various therapeutic areas.
Research has highlighted the potential of (1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The trifluoromethyl group contributes to the molecule's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with target proteins. Furthermore, the amino alcohol functionality provides hydrogen bonding capabilities, enhancing the compound's bioavailability and binding affinity to biological targets.
In terms of synthesis, recent studies have demonstrated efficient routes to construct this compound using a combination of Suzuki-Miyaura cross-coupling reactions and stereoselective reductions. These methods not only ensure high yields but also maintain the stereochemical integrity required for biological activity. The use of environmentally friendly reagents and solvents in these processes aligns with current trends toward sustainable chemical synthesis.
The structural uniqueness of CAS No. 2227805-38-9 has also made it a valuable tool in chemical biology for studying protein-ligand interactions. Researchers have employed this compound in X-ray crystallography studies to elucidate binding modes with target enzymes, providing insights into its mechanism of action. Additionally, computational chemistry techniques such as molecular docking and dynamics simulations have been utilized to predict its interactions with various biological systems.
From a pharmacological perspective, (1R)-2-amino-1-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol exhibits selectivity toward certain kinases, making it a lead compound for anti-cancer drug development. Preclinical studies have shown promising results in inhibiting key signaling pathways involved in tumor growth and metastasis. Its ability to modulate GPCRs also suggests potential applications in treating central nervous system disorders such as depression and anxiety.
In conclusion, CAS No. 227805389 represents a significant advancement in organic chemistry, offering a versatile platform for exploring new therapeutic strategies. Its unique structure, combined with cutting-edge synthetic methodologies and pharmacological insights, positions it as a valuable asset in both academic research and industrial drug development.
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